molecular formula C22H42O4 B12835503 2,3-Dihydroxypropyl (Z)-nonadec-10-enoate

2,3-Dihydroxypropyl (Z)-nonadec-10-enoate

Cat. No.: B12835503
M. Wt: 370.6 g/mol
InChI Key: JRAVTUALWPSLAW-KTKRTIGZSA-N
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Description

2,3-Dihydroxypropyl (Z)-nonadec-10-enoate is an organic compound that belongs to the class of fatty acid esters It is characterized by a long hydrocarbon chain with a double bond in the Z-configuration and a dihydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl (Z)-nonadec-10-enoate typically involves the esterification of nonadec-10-enoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl (Z)-nonadec-10-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups in the dihydroxypropyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Substitution: Nucleophiles such as alkyl halides or tosylates can be used for substitution reactions at the hydroxyl groups.

Major Products Formed

    Oxidation: Epoxides or diols depending on the oxidizing agent used.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydroxypropyl (Z)-nonadec-10-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl (Z)-nonadec-10-enoate involves its interaction with various molecular targets and pathways. The dihydroxypropyl group can form hydrogen bonds with biological molecules, while the hydrophobic hydrocarbon chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

    9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester: Similar structure with an 18-carbon chain.

    9,12-Octadecadienoic acid (Z,Z)-, 2,3-dihydroxypropyl ester: Contains two double bonds in the hydrocarbon chain.

    2,3-Dihydroxypropyl (Z)-octadec-9-enoate: Similar structure with an 18-carbon chain and a double bond at the 9th position.

Uniqueness

2,3-Dihydroxypropyl (Z)-nonadec-10-enoate is unique due to its specific chain length and the position of the double bond, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

2,3-dihydroxypropyl (Z)-nonadec-10-enoate

InChI

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23/h9-10,21,23-24H,2-8,11-20H2,1H3/b10-9-

InChI Key

JRAVTUALWPSLAW-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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